

Alcesefoliside: A Technical Guide to its Chemical Structure, Bioactivity, and Therapeutic Potential

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Compound of Interest		
Compound Name:	Alcesefoliside	
Cat. No.:	B1631302	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alcesefoliside, a flavonoid tetraglycoside, has demonstrated significant antioxidant and hepatoprotective properties. This technical guide provides a comprehensive overview of its chemical structure, quantitative biological activities, and the experimental protocols utilized for its characterization. Furthermore, this document elucidates the potential signaling pathways involved in its mechanism of action, offering valuable insights for researchers and professionals in the field of drug discovery and development.

Chemical Structure of Alcesefoliside

Alcesefoliside is a complex flavonoid glycoside. Its chemical identity has been established through various spectroscopic and analytical techniques.

Systematic Name: Quercetin-3-O- α -L-rhamnopyranosyl- $(1 \rightarrow 2)$ - $[\alpha$ -L-rhamnopyranosyl- $(1 \rightarrow 6)]$ - β -D-galactopyranoside[1]

Molecular Formula: C33H40O20

Molecular Weight: 756.66 g/mol [2]



Chemical Identifiers:

- CAS Number: 124151-38-8[2]
- SMILES String: C[C@H]1[C@@H](--INVALID-LINK--O[C@H]2--INVALID-LINK--CO[C@H]3--INVALID-LINK--C)O)O)O)O)O(C@H]4--INVALID-LINK- C)O)O)O)OC5=C(C(=O)C6=C(C=C(C=C605)O)O)C7=CC(=C(C=C7)O)O">C@HO
- InChI Key: VYZAHLCBVHPDDF-UHFFFAOYSA-N

The core structure of **Alcesefoliside** is based on the flavonol quercetin, which is glycosidically linked to a branched tetrasaccharide chain. This complex glycosylation pattern is a distinguishing feature of this natural product.

Quantitative Biological Activity

Alcesefoliside has been evaluated for its antioxidant and hepatoprotective activities through various in vitro and in vivo models. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Antioxidant Activity of Alcesefoliside



Assay	Model System	Concentrati on	% Inhibition of MDA Production	Reference Compound	% Inhibition by Reference
Fe ²⁺ /Ascorbic Acid Induced Lipid Peroxidation	Rat liver microsomes	100 μΜ	59% (p < 0.05)	Silybin (100 μΜ)	67% (p < 0.05)
Fe ²⁺ /Ascorbic Acid Induced Lipid Peroxidation	Rat liver microsomes	10 μΜ	Concentratio n-dependent reduction	Silybin (10 μΜ)	-
Fe ²⁺ /Ascorbic Acid Induced Lipid Peroxidation	Rat liver microsomes	1 μΜ	Concentratio n-dependent reduction	Silybin (1 μM)	-

MDA: Malondialdehyde, a marker of lipid peroxidation.

Table 2: In Vivo Hepatoprotective and Antioxidant Effects of Alcesefoliside in CCl₄-Induced Liver Damage in Rats



Parameter	CCI ₄ Control vs. Untreated Control	Alcesefoliside (10 mg/kg) vs. CCl4 Control
Biochemical Markers		
Alanine Aminotransferase (ALT)	†	↓ (Significant decrease)
Aspartate Aminotransferase (AST)	†	↓ (Significant decrease)
Oxidative Stress Markers		
Malondialdehyde (MDA)	↑ by 41% (p < 0.05)	↓ by 23% (p < 0.05)
Glutathione (GSH)	↓ by 50% (p < 0.05)	↑ by 77% (p < 0.05)
Antioxidant Enzyme Activity		
Catalase (CAT)	↓ by 48% (p < 0.05)	↑ by 77% (p < 0.05)
Superoxide Dismutase (SOD)	↓ by 36% (p < 0.05)	↑ by 53% (p < 0.05)
Glutathione Peroxidase (GPx)	↓ by 48% (p < 0.05)	↑ by 51% (p < 0.05)
Glutathione Reductase (GR)	-	↑ by 38% (p < 0.05)
Glutathione S-Transferase (GST)	↓ by 46% (p < 0.05)	↑ by 66% (p < 0.05)

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Antioxidant Activity Assay

Objective: To assess the ability of **Alcesefoliside** to inhibit lipid peroxidation in rat liver microsomes.

Methodology:

 Microsome Isolation: Liver microsomes are isolated from male Wistar rats by differential centrifugation.



- Incubation: Microsomes are incubated with varying concentrations of Alcesefoliside (1, 10, and 100 μM) or the reference compound, silybin.
- Induction of Lipid Peroxidation: Lipid peroxidation is initiated by the addition of a solution of ferrous sulfate (Fe²⁺) and ascorbic acid.
- Measurement of Malondialdehyde (MDA): The extent of lipid peroxidation is determined by measuring the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) assay.
- Data Analysis: The percentage inhibition of MDA production by Alcesefoliside is calculated relative to the control group (microsomes with Fe²⁺/ascorbic acid but without the test compound).

In Vivo Hepatoprotective Activity Assay

Objective: To evaluate the protective effect of **Alcesefoliside** against carbon tetrachloride (CCl₄)-induced liver damage in rats.

Methodology:

- Animal Model: Male Wistar rats are used for the study.
- Treatment Groups:
 - Control group: Receives the vehicle.
 - CCl₄ group: Receives CCl₄ to induce liver toxicity.
 - Alcesefoliside group: Pre-treated with Alcesefoliside (10 mg/kg, p.o.) for a specified period before CCl₄ administration.
- Induction of Hepatotoxicity: Liver damage is induced by oral administration of CCl₄.
- Biochemical Analysis: After the treatment period, blood samples are collected to measure the serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).



- Oxidative Stress Assessment: Liver homogenates are prepared to measure the levels of MDA and reduced glutathione (GSH), as well as the activities of antioxidant enzymes including catalase (CAT), superoxide dismutase (SOD), glutathione peroxidase (GPx), glutathione reductase (GR), and glutathione S-transferase (GST).
- Histopathological Examination: Liver tissues are collected, fixed, and stained for microscopic examination to assess the extent of liver damage.

Signaling Pathways and Mechanism of Action

While direct studies on the specific signaling pathways modulated by **Alcesefoliside** are emerging, its mechanism of action can be inferred from its structural similarity to other well-studied flavonoid glycosides, particularly those of quercetin. The antioxidant and hepatoprotective effects of these compounds are often mediated through the modulation of key cellular signaling pathways.

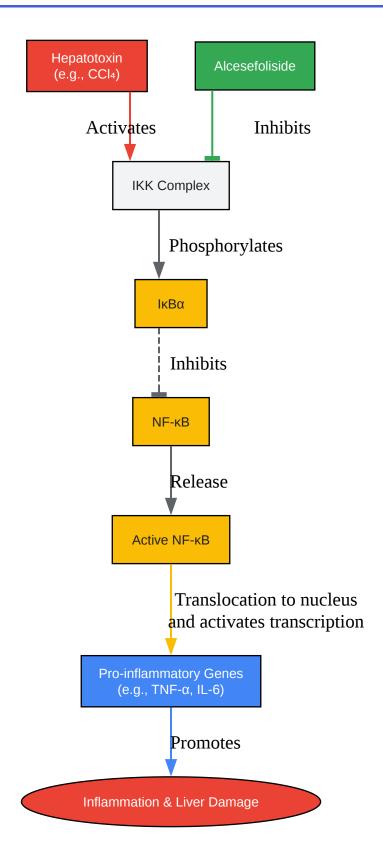
Antioxidant Signaling Pathway

Alcesefoliside, as a quercetin glycoside, likely exerts its antioxidant effects through multiple mechanisms, including direct radical scavenging and modulation of endogenous antioxidant defense systems. A key pathway involved is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway.









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References

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